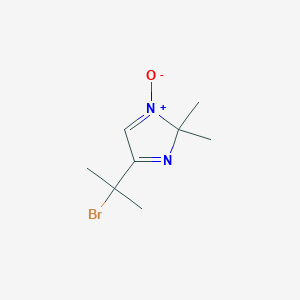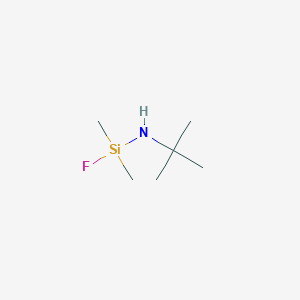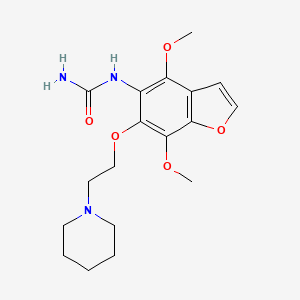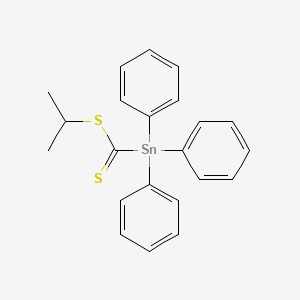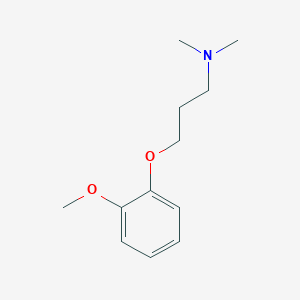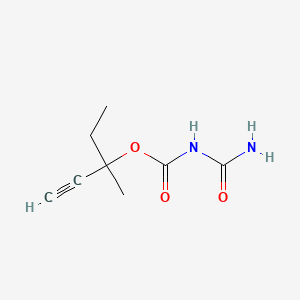
1-Pentyn-3-ol, 3-methyl-, allophanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is known for its various applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentyn-3-ol, 3-methyl-, allophanate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with methyl ethyl ketone under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include the use of solvents and purification steps to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Pentyn-3-ol, 3-methyl-, allophanate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alkanes or alkenes.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Pentyn-3-ol, 3-methyl-, allophanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentyn-3-ol, 3-methyl-, allophanate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its triple bond and hydroxyl group play crucial roles in these interactions, leading to the modulation of enzyme activity and subsequent biological effects .
Comparison with Similar Compounds
- 2-Butanol, 2-ethynyl-
- 2-Ethynyl-2-butanol
- 3-Methyl-1-pentin-3-ol
- Ethyl ethynyl methyl carbinol
Comparison: 1-Pentyn-3-ol, 3-methyl-, allophanate stands out due to its unique combination of a triple bond and a hydroxyl group, which imparts distinct reactivity and versatility in chemical reactions. Compared to similar compounds, it offers a broader range of applications in synthesis and industrial processes .
Properties
CAS No. |
77967-00-1 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-methylpent-1-yn-3-yl N-carbamoylcarbamate |
InChI |
InChI=1S/C8H12N2O3/c1-4-8(3,5-2)13-7(12)10-6(9)11/h1H,5H2,2-3H3,(H3,9,10,11,12) |
InChI Key |
STYRAZKNETZDFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#C)OC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




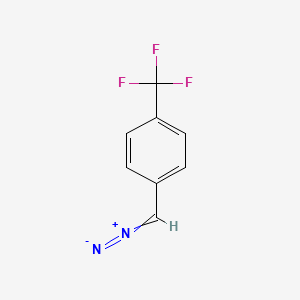
![7-Chloro-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14445467.png)
![1-[3-(Benzyloxy)phenyl]azetidin-2-one](/img/structure/B14445473.png)
